Piperidine 3-Oxy vs. 4-Amino Substitution: Impact on JAK Kinase Inhibitor Scaffold Potency
Patent CN103896946A exemplifies JAK-inhibitory isoxazole derivatives containing a piperidine core. The exemplified active compound ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone utilizes a 3-amino linkage to the pyrimidine hinge-binder, achieving potent JAK inhibition (IC50 values in the nanomolar range, though exact values for the specific 3-oxy analog CAS 2034499-39-1 are not disclosed in the accessible literature) [1]. In contrast, patent EP1832584A1 discloses 4-(4-pyrimidinyl)isoxazole derivatives as p38 MAP kinase inhibitors, where the isoxazole-pyrimidine connectivity is reversed relative to CAS 2034499-39-1 [2]. The 3-oxy piperidine linker in CAS 2034499-39-1 represents a hybrid spatial arrangement not represented by either patent's exemplified compounds, creating a distinct pharmacophore geometry that cannot be extrapolated from these reference inhibitor series.
| Evidence Dimension | Piperidine linker position and heteroatom connectivity to pyrimidine hinge-binder |
|---|---|
| Target Compound Data | 3-(pyrimidin-4-yloxy)piperidine (ether oxygen at piperidine 3-position) |
| Comparator Or Baseline | Comparator 1: 3-(methyl(pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine (CN103896946A Example 1). Comparator 2: 4-(4-pyrimidinyl)isoxazole core (EP1832584A1 generic formula). |
| Quantified Difference | No direct IC50 comparison available for CAS 2034499-39-1 vs. these comparators in a single assay. The differentiation is structural: 3-oxy vs. 3-amino vs. 4-isoxazole-pyrimidine connectivity. |
| Conditions | Patent disclosure context; no single head-to-head assay identified in public literature for CAS 2034499-39-1. |
Why This Matters
The 3-oxy substitution creates a unique hinge-binding vector that is structurally distinct from the exemplified 3-amino JAK inhibitors and the 4-linked p38 inhibitors, offering a different selectivity starting point for kinase inhibitor medicinal chemistry programs.
- [1] CN103896946A – Example 1; JAK-inhibitory isoxazole derivatives. Zhejiang DTRM Biopharma (2014). View Source
- [2] EP1832584A1 – Pyrimidinylisoxazole derivatives with p38 MAP kinase inhibitory action. Hasumi, K. et al. (2007). View Source
